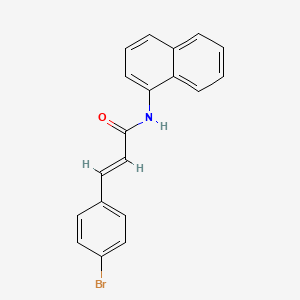![molecular formula C22H16Cl2N2O2 B11563333 3,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11563333.png)
3,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with dichloro and benzoxazole substituents, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves coupling the benzoxazole derivative with a dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-[2-methyl-5-(1,3-benzoxazol-2-yl)phenyl]benzamide: Similar structure but lacks the 6-methyl group on the benzoxazole ring.
3,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: Similar structure but with a benzothiazole ring instead of benzoxazole.
Uniqueness
The presence of the 6-methyl group on the benzoxazole ring in 3,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide imparts unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C22H16Cl2N2O2 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-12-3-8-18-20(9-12)28-22(26-18)15-5-4-13(2)19(11-15)25-21(27)14-6-7-16(23)17(24)10-14/h3-11H,1-2H3,(H,25,27) |
InChI Key |
SZRXQMCKHZVVDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11563262.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11563268.png)

![4-[(E)-[(2-{N'-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11563282.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11563287.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11563290.png)
![2-{4-[2-(3-Chlorophenoxy)ethyl]piperazin-1-yl}ethanol](/img/structure/B11563293.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11563294.png)
![2-{[(E)-(4-bromophenyl)methylidene]amino}-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11563305.png)
![3,4,5-Trimethoxy-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11563309.png)

![2-(3-methylphenyl)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11563317.png)
![2-(3-Methylphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11563326.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B11563336.png)
